molecular formula C17H9BrO4 B14345320 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate CAS No. 91270-31-4

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate

Cat. No.: B14345320
CAS No.: 91270-31-4
M. Wt: 357.2 g/mol
InChI Key: AYPOZZQDFDPAQG-UHFFFAOYSA-N
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Description

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate typically involves the bromination of 1,4-naphthoquinone followed by esterification with benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or chloroform . The esterification step can be carried out using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

Scientific Research Applications

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. The molecular targets include cellular enzymes involved in redox reactions, such as NAD(P)H:quinone oxidoreductase .

Comparison with Similar Compounds

Properties

CAS No.

91270-31-4

Molecular Formula

C17H9BrO4

Molecular Weight

357.2 g/mol

IUPAC Name

(3-bromo-1,4-dioxonaphthalen-2-yl) benzoate

InChI

InChI=1S/C17H9BrO4/c18-13-14(19)11-8-4-5-9-12(11)15(20)16(13)22-17(21)10-6-2-1-3-7-10/h1-9H

InChI Key

AYPOZZQDFDPAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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